

# Technical Support Center: BMS-986470 Animal Model Research

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## Compound of Interest

Compound Name: BMS-986470

Cat. No.: B15542348

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing animal models in the study of **BMS-986470**, a novel dual molecular glue degrader for the treatment of Sickle Cell Disease (SCD).

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for **BMS-986470**?

A1: **BMS-986470** is an orally bioavailable small molecule that acts as a cereblon (CRBN) E3 ligase modulator (CELMoD).[1] It functions as a molecular glue to induce the selective degradation of two transcriptional repressors of fetal hemoglobin (HbF), ZBTB7A (zinc finger and BTB domain containing 7A) and WIZ (widely interspaced zinc finger protein).[1][2] By degrading these repressors, **BMS-986470** leads to the reactivation of  $\gamma$ -globin expression and subsequent induction of HbF.[1][3]

Q2: Which animal models are most appropriate for preclinical studies of **BMS-986470**?

A2: The most relevant animal models for studying the efficacy of **BMS-986470** are humanized mouse models of sickle cell disease, such as the Townes model.[3][4] These mice express human  $\alpha$ - and  $\beta$ S-globin chains and exhibit a phenotype that mimics human SCD, including red blood cell sickling and anemia.[4][5] For pharmacokinetic and toxicological studies, cynomolgus monkeys are a suitable non-human primate model.[2][3]

Q3: What are the expected outcomes of **BMS-986470** treatment in the Townes mouse model?

A3: In the Townes mouse model, treatment with **BMS-986470** is expected to result in a dose-dependent increase in F-cells (red blood cells containing fetal hemoglobin) and  $\gamma$ -globin protein in the peripheral blood.[3] This leads to a reduction in red blood cell sickling under hypoxic conditions ex vivo.[3] A significant increase in total HbF levels, potentially up to a 3-fold increase compared to vehicle control, has been observed.[1]

Q4: How should I administer **BMS-986470** to mice and what is a typical dose range?

A4: **BMS-986470** is orally bioavailable.[1] In a 12-week engrafted NBSGW mouse model of human erythropoiesis, dose-proportional pharmacokinetic and pharmacodynamic effects were observed with daily oral administration of 1, 5, and 6 mg/kg for 14 days.[6]

Q5: What are the key pharmacodynamic markers to measure in response to **BMS-986470** treatment?

A5: The primary pharmacodynamic markers to assess the activity of **BMS-986470** include the degradation of ZBTB7A and WIZ proteins, an increase in  $\gamma$ -globin mRNA and protein levels, and an increase in the percentage of F-cells.[2][3] In cynomolgus monkeys, an increase in circulating immature erythrocytes and erythroid progenitor markers in the peripheral blood and bone marrow can also be observed.[2][3]

## Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
No significant increase in fetal hemoglobin (HbF) levels in Townes mice.	Insufficient drug exposure.	Verify the formulation and administration of BMS-986470. Confirm the dose and dosing frequency are adequate. Consider conducting a pharmacokinetic study to assess drug levels in plasma.
Animal model variability.	Ensure the genetic background and health status of the Townes mice are consistent. Use age- and sex-matched animals for treatment and control groups.	
High variability in F-cell measurements.	Inconsistent sample collection and processing.	Standardize the blood collection procedure. Ensure red blood cell lysis is complete and consistent across all samples before flow cytometry analysis.
Flow cytometry gating strategy is not optimal.	Optimize the gating strategy for identifying the F-cell population. Use appropriate isotype controls and compensation settings.	
Inconsistent degradation of ZBTB7A and WIZ proteins.	Inefficient protein extraction.	Use a lysis buffer optimized for nuclear proteins. Ensure complete cell lysis and protein solubilization.
Western blot transfer issues.	Verify the efficiency of protein transfer from the gel to the membrane. Use appropriate molecular weight markers to	

confirm the location of ZBTB7A and WIZ.

Unexpected toxicity or adverse effects in animal models.

Off-target effects of the compound.

Reduce the dose of BMS-986470. Monitor animals closely for clinical signs of toxicity. Conduct a comprehensive toxicology assessment.

Vehicle-related toxicity.

Run a vehicle-only control group to assess any effects of the delivery vehicle. Consider alternative, less toxic vehicle formulations.

## Data Presentation

Table 1: Preclinical Efficacy of **BMS-986470** in a Murine Model of Human Erythropoiesis

Parameter	Observation	Reference
ZBTB7A and WIZ Protein Levels	Significant dose-dependent decrease	<a href="#">[1]</a>
F-cells	Significant increase	<a href="#">[1]</a>
γ-globin Expression	Significant increase	<a href="#">[1]</a>
Total Fetal Hemoglobin (HbF)	Up to a 3-fold increase compared to vehicle control	<a href="#">[1]</a>

Table 2: Pharmacodynamic Effects of **BMS-986470** in Naïve Healthy Cynomolgus Monkeys (16-day daily treatment)

Parameter	Observation	Reference
WIZ and ZBTB7A Degradation	Significant, dose-dependent	[3]
Circulating Immature Erythrocytes	Increase	[3]
HBG1/2 Transcript Levels	Increase	[3]
γ-globin Protein	Increase	[3]
Erythroid Progenitor Markers	Increase in peripheral blood and bone marrow	[3]

Table 3: In Vitro Activity of **BMS-986470** in Primary Erythroblasts

Cell Type	Effect	Observation	Reference
Healthy Donor and SCD Patient Samples	F-cells	>90%	[1]
Total HbF	>40%	[1]	
Erythroblast Viability	No effect	[1]	
Erythroid Differentiation	No effect	[1]	

## Experimental Protocols

### Protocol 1: Quantification of F-cells by Flow Cytometry

- **Blood Collection:** Collect 50-100 μL of peripheral blood from Townes mice via retro-orbital or submandibular bleeding into tubes containing an anticoagulant (e.g., EDTA).
- **Red Blood Cell Fixation:** Wash the cells with Phosphate Buffered Saline (PBS). Fix the red blood cells in a 0.05% glutaraldehyde solution for 10 minutes at room temperature.
- **Permeabilization:** Wash the fixed cells with PBS containing 0.1% Triton X-100 to permeabilize the cell membrane.

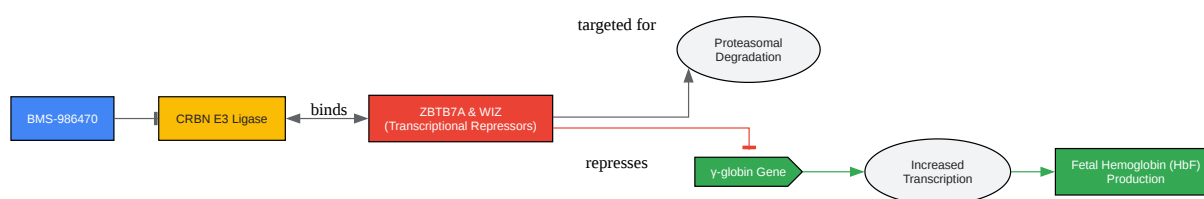
- **Antibody Staining:** Incubate the permeabilized cells with a fluorescently labeled anti-HbF antibody (e.g., FITC-conjugated) for 30 minutes at room temperature in the dark.
- **Washing:** Wash the cells twice with PBS to remove unbound antibody.
- **Data Acquisition:** Resuspend the cells in PBS and acquire data on a flow cytometer.
- **Analysis:** Gate on the red blood cell population based on forward and side scatter. Quantify the percentage of HbF-positive cells (F-cells) based on fluorescence intensity compared to an isotype control.

## Protocol 2: Western Blot for ZBTB7A and WIZ Degradation

- **Tissue/Cell Lysis:** Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE:** Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and separate the proteins by electrophoresis.
- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies specific for ZBTB7A and WIZ overnight at 4°C. A loading control antibody (e.g.,  $\beta$ -actin or GAPDH) should also be used.
- **Washing:** Wash the membrane three times with TBST for 10 minutes each.
- **Secondary Antibody Incubation:** Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

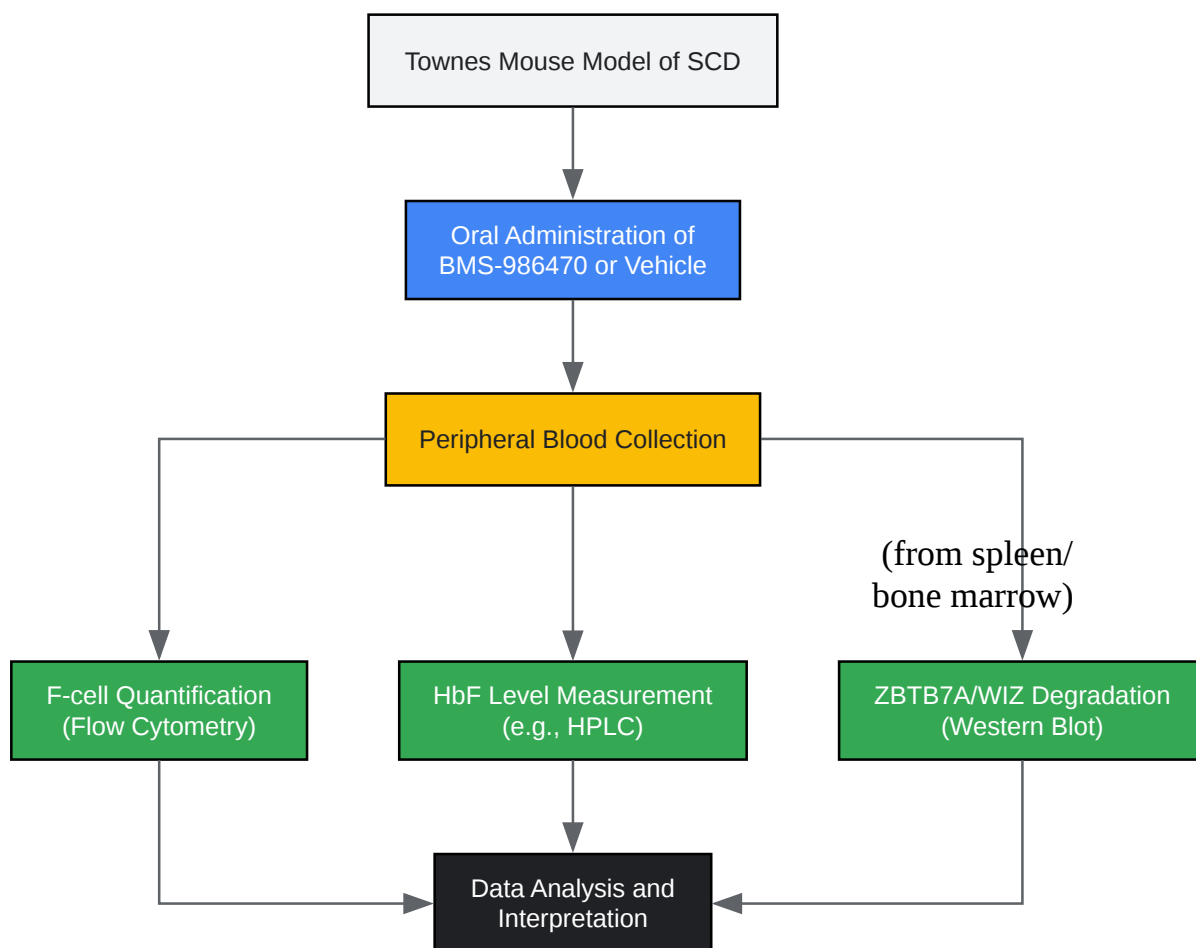
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities using densitometry software. Normalize the levels of ZBTB7A and WIZ to the loading control.

## Mandatory Visualizations



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Caption: Mechanism of action of **BMS-986470**.



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